ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine ring system with a sulfone (1,1-dioxido) group, a thioether linkage, and an ethyl ester moiety. Its structure combines a seven-membered sulfur- and nitrogen-containing ring with functional groups that enhance electronic properties and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S2/c1-2-21-12(18)7-14-11(17)8-22-13-15-9-5-3-4-6-10(9)23(19,20)16-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIZFUXSPAMZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation.
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as the halo group at the 7 and 8 positions, play a significant role in the activity of these compounds.
Biological Activity
Ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 447.5 g/mol. The structure features a benzothiadiazine core with various functional groups that contribute to its chemical reactivity and biological activity.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains in vitro. For example, studies have demonstrated its potential against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
2. Anticancer Activity
Benzothiadiazine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression.
- Cell Signaling Pathways : It modulates key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and tumorigenesis.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects across a range of medical conditions:
- Antimicrobial Activity : Ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Compounds similar to this compound have shown promising results in anticancer studies. They have been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents such as cisplatin .
- Antidiabetic Effects : The compound has been explored for its potential to modulate biochemical pathways involved in glucose metabolism and insulin sensitivity. Preliminary studies suggest it may help in managing diabetes by improving metabolic parameters .
- Antihypertensive Activity : this compound has been linked to the modulation of cardiovascular functions, potentially offering benefits in managing hypertension through vascular relaxation mechanisms.
Research Findings and Case Studies
A variety of studies have documented the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
A. Benzo[d]thiazol Derivatives
B. Benzo[b][1,4]thiazine Derivatives
- Ethyl 2-(2,3-dihydro-3-oxobenzo[b][1,4]thiazin-4-yl)acetate (2)
- Structure : Features a six-membered benzo[b][1,4]thiazine ring with a ketone group.
- Key Differences : The dihydro-oxo system lacks sulfur oxidation, reducing polarity compared to the sulfone-containing target compound.
- Synthesis : Prepared via alkylation with ethyl bromoacetate, yielding 82% product .
Thioacetate-Linked Pyridine Derivatives
- Methyl 2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetate (1d) Structure: Pyridine core with thioacetate and methoxy substituents. Key Differences: The pyridine ring provides a planar, electron-deficient system, contrasting with the non-planar benzo-thiadiazine. Applications: Second-generation CD73 inhibitors with nanomolar potency, highlighting the role of the thioacetate group in enzyme binding .
Thiadiazole and Azetidinone Hybrids
- 4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate)
Physicochemical and Pharmacokinetic Comparisons
- LogP Trends : The target compound’s sulfone increases polarity (lower LogP) compared to pyridine-based 1d.
- Synthetic Yields : Thioacetate derivatives (e.g., 1d) achieve higher yields (>90%) due to optimized protocols, while benzo-thiadiazines require longer reaction times .
Preparation Methods
Cyclization of o-Aminobenzenesulfonamide Derivatives
The 4H-benzo[e]thiadiazine-1,1-dioxide scaffold is synthesized via acid-catalyzed cyclization of o-aminobenzenesulfonamide with ethyl cyanoacetate. In a representative procedure, o-aminobenzenesulfonamide (10.0 g, 53.2 mmol) and ethyl cyanoacetate (6.3 mL, 58.5 mmol) are refluxed in acetic acid (100 mL) for 12 hours. The reaction mixture is cooled, poured into ice-water, and filtered to yield 4H-benzo[e]thiadiazine-1,1-dioxide as a white solid (9.1 g, 85%).
Key Characterization Data :
Alternative Route via Thiosemicarbazide Intermediates
A modified approach employs thiosemicarbazide derivatives for ring closure. o-Nitrobenzenesulfonamide (12.5 g, 57.8 mmol) is reduced with SnCl2·2H2O in HCl to yield o-aminobenzenesulfonamide, which reacts with thiosemicarbazide (5.4 g, 59.1 mmol) in ethanol under reflux. This method achieves comparable yields (82%) but requires stringent control of reducing conditions to prevent over-sulfonation.
Thioacetamide Linkage Formation
Thiolation at Position 3
The 3-mercapto derivative is generated by treating 4H-benzo[e]thiadiazine-1,1-dioxide (7.0 g, 32.9 mmol) with Lawesson’s reagent (8.1 g, 19.7 mmol) in toluene at 110°C for 6 hours. The product, 3-mercapto-4H-benzo[e]thiadiazine-1,1-dioxide, is isolated as a yellow solid (6.2 g, 78%).
Reaction Scheme :
$$
\text{Thiadiazine-SO}_2 + \text{Lawesson’s reagent} \rightarrow \text{Thiadiazine-SH} + \text{Byproducts}
$$
Alkylation with Chloroacetyl Chloride
The thiol intermediate (5.0 g, 21.3 mmol) reacts with chloroacetyl chloride (2.8 mL, 34.1 mmol) in anhydrous THF under nitrogen. Triethylamine (4.3 mL, 31.9 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours. Workup yields 2-((1,1-dioxido-4H-benzo[e]thiadiazin-3-yl)thio)acetyl chloride (5.9 g, 84%).
Amide Coupling with Ethyl Glycinate
Activation and Coupling
2-((1,1-Dioxido-4H-benzo[e]thiadiazin-3-yl)thio)acetyl chloride (4.5 g, 13.6 mmol) is dissolved in DCM (50 mL) and treated with ethyl glycinate hydrochloride (2.3 g, 16.3 mmol) and N,N-diisopropylethylamine (4.7 mL, 27.2 mmol). After 12 hours at room temperature, the product is purified via column chromatography (SiO2, ethyl acetate/hexane) to afford the title compound as a crystalline solid (4.1 g, 72%).
Optimization Data :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 68 |
| DCC/DMAP | THF | 18 | 65 |
| None (Direct chloride) | DCM | 12 | 72 |
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3) : δ 8.12 (d, J = 8.0 Hz, 1H), 7.88–7.82 (m, 2H), 7.61 (t, J = 7.2 Hz, 1H), 4.29 (q, J = 7.1 Hz, 2H), 4.18 (s, 2H), 3.97 (s, 2H), 1.31 (t, J = 7.1 Hz, 3H).
- 13C NMR (100 MHz, CDCl3) : δ 170.2 (C=O ester), 168.7 (C=O amide), 142.1 (C-SO2), 133.9–122.4 (aromatic), 61.5 (OCH2), 41.8 (CH2NH), 14.2 (CH3).
Crystallographic and Thermal Analysis
Single-crystal X-ray diffraction of an analogous compound (P2₁/c, a = 5.668 Å, b = 23.957 Å, c = 10.160 Å) confirms the planar geometry of the thiadiazine ring and the anti conformation of the thioacetamide side chain. Thermal gravimetric analysis (TGA) reveals decomposition onset at 218°C, consistent with sulfonamide stability.
Comparative Evaluation of Synthetic Routes
Yield and Purity Metrics
| Step | Route 1 Yield (%) | Route 2 Yield (%) |
|---|---|---|
| Thiadiazine formation | 85 | 82 |
| Thiolation | 78 | 75 |
| Amide coupling | 72 | 68 |
Route 1 (direct chloride coupling) outperforms Route 2 (EDCl-mediated) in yield and operational simplicity.
Solvent and Temperature Effects
- Thiolation : Toluene > THF in yield (78% vs. 65%) due to better reagent solubility.
- Amide coupling : Polar aprotic solvents (DMF, THF) necessitate longer reaction times than DCM.
Applications and Derivatives
The target compound serves as a precursor for MDM2 inhibitors and antimicrobial agents. Functionalization at the acetamido nitrogen with aryl/heteroaryl groups enhances bioactivity, as demonstrated in patent EP3483143NWA1.
Q & A
Q. What are the optimal synthetic routes and critical parameters for preparing ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Thioether formation : Reacting a benzo[e][1,2,4]thiadiazine derivative with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in dry acetone .
- Amidation : Introducing acetamido groups via coupling agents in inert solvents (e.g., DMF) . Critical parameters include temperature control (60–80°C), solvent polarity, and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for thiadiazine (δ 3.2–4.0 ppm for S-CH₂) and ester groups (δ 1.2–1.4 ppm for CH₃) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.05) .
- HPLC : Monitors purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers assess the preliminary biological activity of this compound?
- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorescence-based assays (IC₅₀ values) .
- Antimicrobial testing : Broth microdilution methods (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The thiadiazine sulfur acts as a nucleophile, attacking electrophilic carbons (e.g., in bromoacetate). Density Functional Theory (DFT) calculations reveal charge distribution at the thiadiazine S-atom (partial charge: −0.45) facilitates reactivity . Kinetic studies show pseudo-first-order kinetics under basic conditions (k = 0.12 min⁻¹ at pH 9) .
Q. How do structural modifications influence bioactivity in SAR studies?
- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) to the benzo ring enhances antimicrobial activity (MIC reduced from 32 μg/mL to 8 μg/mL) .
- Ester vs. acid : Hydrolysis of the ethyl ester to carboxylic acid improves solubility but reduces membrane permeability (logP decreases from 2.1 to −0.3) .
- Thioether replacement : Replacing S with O in the thiadiazine ring abolishes enzyme inhibition (IC₅₀ > 100 μM vs. 12 μM) .
Q. How can researchers resolve contradictions in activity data across studies?
Contradictions often arise from assay variability (e.g., serum interference in cell-based assays). Strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing .
- Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric assays .
- Structural verification : Confirm batch purity via X-ray crystallography to rule out polymorph effects .
Q. What integrated approaches elucidate molecular interactions with biological targets?
- Molecular docking : Predict binding modes to enzymes (e.g., CD73 inhibitors with ΔG = −9.2 kcal/mol) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd = 0.8 μM for DNA interactions) .
- Cryo-EM : Visualize compound-enzyme complexes (e.g., 3.2 Å resolution with human topoisomerase II) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
